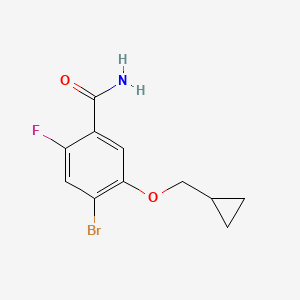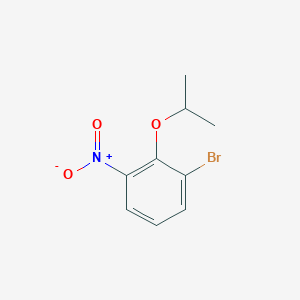
4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of esters and amides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Ether formation: The protected amine is then reacted with 3-methoxybenzoic acid to form the ether linkage.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the synthesis may be optimized using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Hydrolysis: Yields 4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid.
Deprotection: Produces 4-(2-amino-ethoxy)-3-methoxy-benzoic acid methyl ester.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-tert-Butoxycarbonylamino-ethoxy)-benzoic acid: Similar structure but lacks the methoxy group.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a similar Boc-protected amine but with different substituents.
Uniqueness
4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester is unique due to its combination of a Boc-protected amine, an ether linkage, and a methoxy group, which provides distinct reactivity and stability characteristics .
Propriétés
IUPAC Name |
methyl 3-methoxy-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(19)17-8-9-22-12-7-6-11(14(18)21-5)10-13(12)20-4/h6-7,10H,8-9H2,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVKBEANQIQLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8159179.png)







